![molecular formula C18H23N3O6S B15286832 3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BOC-D-HIS(TOS)-OH, also known as tert-butyloxycarbonyl-D-histidine tosylate, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis as a protecting group for the amino group of histidine. The tert-butyloxycarbonyl (BOC) group protects the amino group, while the tosyl (TOS) group protects the imidazole side chain of histidine. This compound is crucial in the field of peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-D-HIS(TOS)-OH typically involves the protection of the amino group of histidine with the BOC group and the protection of the imidazole side chain with the tosyl group. The process generally includes the following steps:
Protection of the Amino Group: Histidine is reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) to form BOC-histidine.
Protection of the Imidazole Side Chain: The BOC-histidine is then reacted with tosyl chloride (TsCl) in the presence of a base such as pyridine to form BOC-D-HIS(TOS)-OH.
Industrial Production Methods
In an industrial setting, the production of BOC-D-HIS(TOS)-OH follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
BOC-D-HIS(TOS)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC group can be removed using acids such as trifluoroacetic acid (TFA), while the tosyl group can be removed using bases or nucleophiles.
Coupling Reactions: The protected histidine can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: TFA for BOC removal, bases like sodium hydroxide (NaOH) or nucleophiles for tosyl removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: Histidine or partially protected histidine derivatives.
Coupling: Peptides or peptide fragments containing histidine.
科学研究应用
BOC-D-HIS(TOS)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical applications.
作用机制
The primary function of BOC-D-HIS(TOS)-OH is to protect the amino and imidazole groups of histidine during peptide synthesis. The BOC group prevents unwanted reactions at the amino group, while the tosyl group protects the imidazole side chain. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
相似化合物的比较
Similar Compounds
BOC-L-HIS(TOS)-OH: The L-isomer of BOC-D-HIS(TOS)-OH, used similarly in peptide synthesis.
Fmoc-D-HIS(TOS)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of BOC for amino protection.
Z-D-HIS(TOS)-OH: Uses the benzyloxycarbonyl (Z) group for amino protection.
Uniqueness
BOC-D-HIS(TOS)-OH is unique due to its specific protecting groups, which offer distinct advantages in terms of stability and ease of removal. The BOC group is stable under basic conditions and can be removed using mild acids, while the tosyl group provides robust protection for the imidazole side chain, making it suitable for various synthetic applications.
属性
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLJSEPKYJSEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)

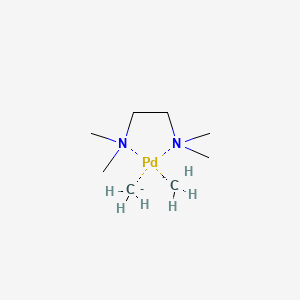
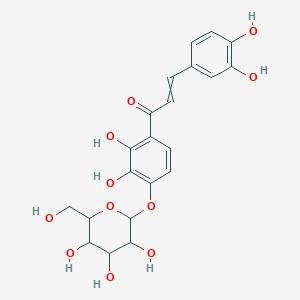
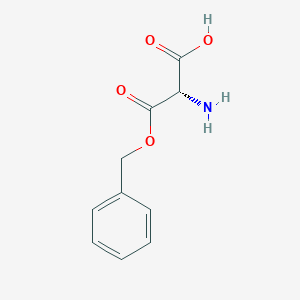

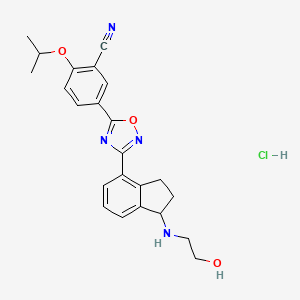

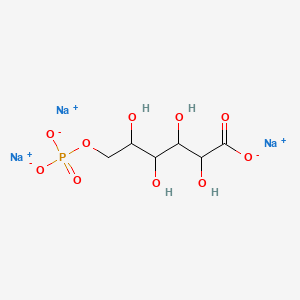
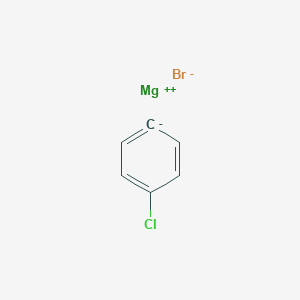
![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)
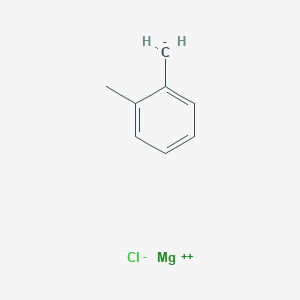
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
